EML4-ALK kinase inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

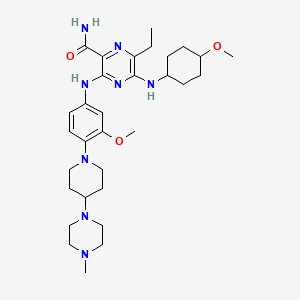

C31H48N8O3 |

|---|---|

Poids moléculaire |

580.8 g/mol |

Nom IUPAC |

6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide |

InChI |

InChI=1S/C31H48N8O3/c1-5-25-30(33-21-6-9-24(41-3)10-7-21)36-31(28(35-25)29(32)40)34-22-8-11-26(27(20-22)42-4)39-14-12-23(13-15-39)38-18-16-37(2)17-19-38/h8,11,20-21,23-24H,5-7,9-10,12-19H2,1-4H3,(H2,32,40)(H2,33,34,36) |

Clé InChI |

KBHZCRDGGWIHQF-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCC(CC5)OC |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EML4-ALK Kinase Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action for EML4-ALK Kinase Inhibitor 1, a representative potent and selective small-molecule inhibitor targeting the EML4-ALK fusion oncoprotein. The document details the molecular interactions, impact on downstream signaling pathways, and methodologies for efficacy evaluation, serving as a vital resource for professionals in oncology research and drug development.

Introduction: The EML4-ALK Fusion Oncoprotein

The fusion between the echinoderm microtubule-associated protein-like 4 (EML4) and the anaplastic lymphoma kinase (ALK) genes is a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC).[1][2] This chromosomal rearrangement results in the EML4-ALK fusion protein, which features a constitutively active ALK tyrosine kinase domain.[3] The fusion event, driven by the EML4 partner, promotes dimerization of the ALK kinase domain, leading to autophosphorylation and ligand-independent activation.[4] This aberrant activation triggers a cascade of downstream signaling pathways, including the PI3K/AKT, RAS/ERK, and JAK/STAT pathways, which collectively drive cancer cell proliferation, survival, and invasion.[2][5][6] this compound is a type of tyrosine kinase inhibitor (TKI) designed to specifically counteract this oncogenic activity.

Core Mechanism of Action: ATP-Competitive Inhibition

All currently approved ALK inhibitors function by targeting the ATP-binding pocket within the kinase domain of the ALK protein.[7][8] this compound follows this established mechanism. It acts as a competitive inhibitor, binding reversibly to the ATP-binding site of the ALK kinase domain. By occupying this pocket, the inhibitor blocks ATP from binding, thereby preventing the autophosphorylation necessary for kinase activation.[3][9] This deactivation of the EML4-ALK oncoprotein is the primary therapeutic action, leading to the shutdown of downstream oncogenic signaling.

Inhibition of Downstream Signaling Pathways

The constitutive activity of the EML4-ALK fusion protein abnormally activates several critical downstream signaling pathways. By inhibiting the upstream kinase, this compound effectively suppresses these pathways, leading to cell cycle arrest and apoptosis.

-

RAS-MEK-ERK (MAPK) Pathway : This pathway is crucial for cell proliferation. EML4-ALK activation enhances GTP loading of RAS proteins, leading to the phosphorylation of ERK.[1][4] Inhibition of ALK reduces ERK phosphorylation.[1]

-

PI3K-AKT-mTOR Pathway : This cascade is vital for cell survival and growth. EML4-ALK drives the phosphorylation of AKT.[1] ALK inhibition leads to a reduction in phosphorylated AKT (p-AKT).[1]

-

JAK-STAT Pathway : This pathway is involved in cell survival and inflammation. EML4-ALK can activate STAT3, promoting anti-apoptotic effects.[2][4]

The diagram below illustrates the central role of EML4-ALK and the inhibitory effect of Kinase Inhibitor 1 on these key signaling cascades.

Quantitative Data on Inhibitor Efficacy

The potency of an ALK inhibitor is determined through in vitro kinase assays and cell-based viability assays, commonly expressed as the half-maximal inhibitory concentration (IC50). The tables below summarize representative data for ALK inhibitors against EML4-ALK-positive NSCLC cell lines.

Table 1: In Vitro Cellular Potency (IC50) of ALK Inhibitors

| Inhibitor | Cell Line | EML4-ALK Variant | IC50 (nM) |

|---|---|---|---|

| Inhibitor 1 (e.g., Crizotinib) | H3122 | Variant 1 | ~20-50 |

| H2228 | Variant 3a/b | ~100-200 | |

| Comparator A (2nd Gen) | H3122 | Variant 1 | ~2-10 |

| H2228 | Variant 3a/b | ~20-50 | |

| Comparator B (3rd Gen) | H3122 | Variant 1 | ~0.5-5 |

| H2228 | Variant 3a/b | ~5-20 |

Note: IC50 values are representative and can vary based on specific assay conditions.[6][10]

Table 2: Clinical Efficacy of ALK Inhibitors in First-Line Treatment of ALK+ NSCLC

| Inhibitor Generation | Representative Drug | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |

|---|---|---|---|

| First-Generation | Crizotinib | 74% | 10.9 months |

| Second-Generation | Brigatinib | 71% | 24.0 months |

Data from representative clinical trials (PROFILE 1014, ALTA-1L).[11]

Experimental Protocols for Inhibitor Characterization

Verifying the mechanism of action and efficacy of this compound requires a series of standardized biochemical and cellular assays.

This assay quantifies the direct inhibitory effect of the compound on ALK kinase activity by measuring ADP production.

Protocol:

-

Prepare serial dilutions of this compound in a suitable kinase buffer.

-

In a 384-well plate, add the diluted inhibitor or a DMSO vehicle control.

-

Add a solution containing the recombinant ALK enzyme.

-

Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP (at a concentration near the Km).

-

Incubate the plate at 37°C for 60-120 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.

-

Measure luminescence with a plate reader.

-

Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value using non-linear regression.[10][12]

This assay measures the effect of the inhibitor on the proliferation and survival of EML4-ALK positive cancer cells.

Protocol:

-

Seed an EML4-ALK positive cell line (e.g., H3122) in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Replace the medium in the wells with the inhibitor dilutions or a vehicle control.

-

Incubate the plate for 72 hours at 37°C with 5% CO2.

-

For MTT assay: Add MTT solution to each well, incubate for 4 hours, then add DMSO to dissolve formazan crystals. Measure absorbance at 570 nm.[13]

-

For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, shake to lyse cells, and incubate for 10 minutes. Measure luminescence.[10]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This technique provides direct evidence of target engagement by measuring the phosphorylation status of ALK and its downstream effectors.

Protocol:

-

Plate EML4-ALK positive cells and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or a vehicle control for 2-6 hours.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p-ALK, total ALK, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][13] A decrease in the ratio of phosphorylated to total protein indicates effective pathway inhibition.

References

- 1. Molecular mechanisms that underpin EML4-ALK driven cancers and their response to targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EML4-ALK Variants: Biological and Molecular Properties, and the Implications for Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are EML4-ALK inhibitors and how do they work? [synapse.patsnap.com]

- 4. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. ALK inhibitor - Wikipedia [en.wikipedia.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. EML4-ALK: Update on ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. benchchem.com [benchchem.com]

The Structural Landscape of EML4-ALK Fusion Protein Variants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the echinoderm microtubule-associated protein-like 4 (EML4) and anaplastic lymphoma kinase (ALK) fusion oncogene represents a paradigm shift in the management of a specific subgroup of non-small cell lung cancer (NSCLC). This fusion protein, resulting from a chromosomal inversion on the short arm of chromosome 2, leads to constitutive activation of the ALK tyrosine kinase domain, driving oncogenesis. At least 15 different EML4-ALK variants have been identified, each differing in the breakpoint of the EML4 gene. These structural variations influence protein stability, subcellular localization, and ultimately, the clinical response to ALK tyrosine kinase inhibitors (TKIs). This technical guide provides a comprehensive overview of the structure of EML4-ALK fusion protein variants, the experimental protocols for their detection, and the downstream signaling pathways they aberrantly activate.

Molecular Architecture of EML4-ALK Fusion Proteins

The EML4-ALK fusion protein is a chimeric protein that invariably retains the N-terminal portion of EML4 and the intracellular tyrosine kinase (TK) domain of ALK. The fusion event leads to ligand-independent dimerization or oligomerization, driven by the coiled-coil domain within the EML4 portion, resulting in the constitutive activation of the ALK kinase domain.[1][2]

Key Structural Domains:

-

EML4 (Echinoderm Microtubule-associated Protein-like 4): The N-terminal region of EML4 provides the dimerization motif essential for the oncogenic activity of the fusion protein. The key domains within the EML4 portion include:

-

Trimerisation Domain (TD): A coiled-coil domain that mediates self-assembly, leading to the oligomerization and subsequent activation of the ALK kinase domains.[3][4] This domain is present in all known EML4-ALK variants.[5]

-

Hydrophobic Motif in EML Proteins (HELP) domain: A conserved region whose precise function in the fusion protein is not fully elucidated but is part of the larger TAPE domain.[6][7]

-

Tandem Atypical Propeller in EMLs (TAPE) domain: Composed of WD40 repeats, this domain is involved in protein-protein interactions. The integrity of the TAPE domain is a key differentiator between variants and impacts protein stability.[6][8]

-

-

ALK (Anaplastic Lymphoma Kinase): The C-terminal portion of the fusion protein is derived from ALK and always includes the entire intracellular region encoded by exons 20-29.[5][6]

EML4-ALK Fusion Protein Variants

The heterogeneity of EML4-ALK fusion proteins arises from the variable breakpoints within the EML4 gene, while the breakpoint in the ALK gene is almost consistently located in intron 19, leading to the inclusion of exon 20 which encodes the start of the intracellular kinase domain.[9] The different variants are classified based on the EML4 exon that fuses with ALK exon 20.[10][11]

Quantitative Data on Common EML4-ALK Variants

The prevalence of different EML4-ALK variants can vary across studies, but a general consensus exists regarding the most common forms. Variants 1, 2, and 3a/b account for approximately 90% of all EML4-ALK-positive NSCLC cases.[6]

| EML4-ALK Variant | EML4 Exon Breakpoint | ALK Exon Fusion Point | TAPE Domain Integrity | Protein Length (approx. amino acids) | Prevalence in ALK+ NSCLC |

| Variant 1 (V1) | Exon 13 | Exon 20 | Partially retained | ~1058 | 33% - 45.5%[2][12] |

| Variant 2 (V2) | Exon 20 | Exon 20 | Partially retained | ~1290 | 9% - 14.5%[2][12] |

| Variant 3a/b (V3a/b) | Exon 6 | Exon 20 | Absent | ~650 | 29% - 34.5%[2][12] |

| Variant 4 (V4) | Exon 14 | Exon 20 | Partially retained | ~1099 | Rare |

| Variant 5a (V5a) | Exon 2 | Exon 20 | Absent | ~530 | Rare |

Note: Protein length is an approximation and can vary slightly based on specific breakpoints and alternative splicing. Prevalence data is aggregated from multiple sources and may show some variation.

The structural differences, particularly the presence or absence of a complete TAPE domain, have significant functional consequences. Variants with a disrupted TAPE domain (e.g., V1 and V2) are generally less stable and show greater sensitivity to HSP90 inhibitors.[6][8] In contrast, shorter variants lacking the TAPE domain (e.g., V3a/b) are more stable.[6] Some clinical data suggests that patients with variant 3 may have a worse prognosis and a differential response to certain ALK inhibitors.[13]

Experimental Protocols for EML4-ALK Variant Detection

Accurate identification of ALK rearrangements is crucial for guiding targeted therapy. Several methodologies are employed, each with its own advantages and limitations.

Fluorescence In Situ Hybridization (FISH)

FISH is the gold-standard method for detecting ALK gene rearrangements and was the companion diagnostic for the approval of the first-in-class ALK inhibitor, crizotinib.[14]

Methodology:

-

Probe Design: A break-apart probe strategy is most commonly used. This involves two differentially labeled probes that flank the ALK gene on chromosome 2p23.[15]

-

Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.[14]

-

Enzymatic Digestion: A pepsin or protease solution is applied to digest proteins and allow probe penetration.[16]

-

Probe Hybridization: The probe mix is applied to the slides, and the DNA is co-denatured at approximately 75°C, followed by hybridization overnight at 37°C.[16]

-

Post-Hybridization Washes: Stringent washes are performed to remove non-specifically bound probes.

-

Counterstaining and Visualization: The nuclei are counterstained with DAPI, and the slides are analyzed using a fluorescence microscope equipped with appropriate filters.[16]

-

Scoring: A positive result is indicated by the separation of the red and green signals (split signals) or an isolated red signal in a predefined percentage of tumor cells (typically ≥15%).[14]

Immunohistochemistry (IHC)

IHC is a widely used and cost-effective method for screening for ALK protein overexpression, which is a surrogate marker for ALK gene rearrangement.

Methodology:

-

Specimen Preparation: FFPE tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced antigen retrieval is performed using a citrate or EDTA buffer.[17]

-

Primary Antibody Incubation: Slides are incubated with a highly sensitive and specific primary antibody against ALK. The most commonly used clones are D5F3 and 5A4.[18][19]

-

Detection System: A polymer-based detection system with a chromogen such as DAB is used to visualize the antibody-antigen complex.[19]

-

Counterstaining: The slides are counterstained with hematoxylin.

-

Scoring: A binary scoring system is typically used. A positive result is defined by strong, granular cytoplasmic staining in any percentage of tumor cells.[1]

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

RT-PCR can detect specific EML4-ALK fusion transcripts and is highly sensitive. Multiplex RT-PCR assays have been developed to screen for multiple known variants simultaneously.[11][20]

Methodology:

-

RNA Extraction: Total RNA is extracted from FFPE tissue sections or other clinical specimens.[21]

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).[21]

-

PCR Amplification: The cDNA is amplified using a set of forward primers specific to different EML4 exons and a reverse primer specific to ALK exon 20.[11][22]

-

Detection: The PCR products can be visualized by gel electrophoresis or through real-time PCR using fluorescent probes.[21]

-

Variant Identification: The specific EML4-ALK variant can be identified by the size of the PCR product or by subsequent sequencing of the amplicon.[21]

Next-Generation Sequencing (NGS)

NGS offers a comprehensive approach to detect not only ALK rearrangements but also other genomic alterations simultaneously. Both DNA-based and RNA-based NGS panels are available.[23][24]

Methodology:

-

Library Preparation: Nucleic acids (DNA or RNA) are extracted from the tumor sample. For RNA-based NGS, RNA is converted to cDNA. The nucleic acids are then fragmented, and adapters are ligated to the ends to create a sequencing library.

-

Target Enrichment (for targeted panels): Capture-based or amplicon-based methods are used to enrich for specific genes of interest, including ALK.[24]

-

Sequencing: The prepared library is sequenced on a high-throughput sequencing platform.

-

Bioinformatic Analysis: The sequencing data is analyzed using specialized algorithms to identify structural variants, including gene fusions. This can pinpoint the exact breakpoints in both EML4 and ALK.[23]

Signaling Pathways Activated by EML4-ALK

The constitutive kinase activity of EML4-ALK leads to the aberrant activation of several downstream signaling pathways that are critical for cell proliferation, survival, and differentiation. The three major signaling cascades activated by EML4-ALK are the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.

RAS-MAPK Pathway

The RAS-MAPK pathway is a key regulator of cell proliferation. EML4-ALK activates this pathway, leading to uncontrolled cell division.

References

- 1. A narrative review of methods for the identification of ALK fusions in patients with non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. EML4‐ALK biology and drug resistance in non‐small cell lung cancer: a new phase of discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. EML4-ALK Variants: Biological and Molecular Properties, and the Implications for Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of EML1 reveals the basis for Hsp90 dependence of oncogenic EML4-ALK by disruption of an atypical β-propeller domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. alkpositive.org [alkpositive.org]

- 11. genekor.com [genekor.com]

- 12. amoydx.com [amoydx.com]

- 13. Differential protein stability and clinical responses of EML4-ALK fusion variants to various ALK inhibitors in advanced ALK-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. EML4-ALK testing in non-small cell carcinomas of the lung: a review with recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Test Details - ALK FISH [knightdxlabs.ohsu.edu]

- 16. biosb.com [biosb.com]

- 17. nichireibiosciences.com [nichireibiosciences.com]

- 18. Concordance of IHC, FISH and RT-PCR for EML4-ALK rearrangements - Teixidó - Translational Lung Cancer Research [tlcr.amegroups.org]

- 19. alliedacademies.org [alliedacademies.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Identification of Novel Variant of EML4-ALK Fusion Gene in NSCLC: Potential Benefits of the RT-PCR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. genekor.com [genekor.com]

- 23. Comprehensive NGS profiling to enable detection of ALK gene rearrangements and MET amplifications in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Use of capture-based next-generation sequencing to detect ALK fusion in plasma cell-free DNA of patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Targeted Therapy in ALK-Positive Lung Cancer: A Technical Guide to the Discovery and Development of the First EML4-ALK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pivotal discovery of the EML4-ALK fusion oncogene and the subsequent rapid development of Crizotinib, the first-in-class inhibitor that revolutionized the treatment landscape for a specific subset of non-small cell lung cancer (NSCLC) patients. This document details the core scientific principles, experimental methodologies, and key data that underpinned this landmark achievement in precision oncology.

The Discovery of a Novel Oncogenic Driver: EML4-ALK

In 2007, a seminal discovery identified a novel genetic aberration in a subset of NSCLC patients: a fusion between the echinoderm microtubule-associated protein-like 4 (EML4) gene and the anaplastic lymphoma kinase (ALK) gene.[1][2][3][4] This fusion arises from a small inversion on the short arm of chromosome 2, inv(2)(p21p23), which joins the 5' end of EML4 to the 3' end of ALK.[5] The resulting EML4-ALK fusion protein contains the amino-terminal portion of EML4, including a coiled-coil domain that mediates constitutive, ligand-independent dimerization, and the intracellular tyrosine kinase domain of ALK.[5] This dimerization leads to the constitutive activation of the ALK kinase domain, driving aberrant downstream signaling pathways that promote cell proliferation, survival, and oncogenesis.[1][5] The EML4-ALK fusion gene is present in approximately 3-7% of NSCLC cases, particularly in younger patients, never- or light-smokers, and those with adenocarcinoma histology.[1][2][6]

EML4-ALK Signaling Pathways

The constitutively active EML4-ALK fusion protein triggers a cascade of downstream signaling pathways critical for tumor growth and survival. The primary pathways activated include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.[1][6][7]

-

Phosphoinositide 3-Kinase (PI3K)-AKT-mTOR Pathway: This cascade is crucial for promoting cell survival, growth, and proliferation while inhibiting apoptosis.[1][6][7][8]

-

Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) Pathway: Activation of this pathway, particularly STAT3 and STAT5, contributes to cell survival, proliferation, and inflammation.[6][7][9][10]

These interconnected pathways collectively drive the malignant phenotype of EML4-ALK-positive NSCLC.

The First-in-Class Inhibitor: Crizotinib

The development of Crizotinib (formerly PF-02341066) represents a triumph of targeted therapy and a paradigm of accelerated drug development.[5] Initially designed as a multi-targeted tyrosine kinase inhibitor against c-MET, its potent activity against ALK was subsequently discovered.[8][11] Preclinical studies demonstrated that Crizotinib effectively inhibited ALK kinase activity, suppressed the growth, and induced apoptosis in EML4-ALK-positive cancer cells.[8]

This promising preclinical data led to the rapid initiation of clinical trials. The timeline from the discovery of the EML4-ALK fusion gene in 2007 to the FDA's accelerated approval of Crizotinib in 2011 for ALK-positive NSCLC was remarkably short, taking only four years.[5][12][13] This was made possible by a deep understanding of the molecular driver of the disease and the concurrent development of a companion diagnostic test to identify eligible patients.[13]

Quantitative Data: Crizotinib Profile

The following tables summarize the key quantitative data for Crizotinib from preclinical and pivotal clinical trials.

Table 1: Preclinical Inhibitory Activity of Crizotinib

| Target Kinase | Cell-Free IC50 (nM) | Cellular IC50 (nM) |

|---|---|---|

| ALK | ~20-25 | 20 |

| c-MET | ~5-10 | 8 |

IC50 (half maximal inhibitory concentration) values are approximate and can vary based on assay conditions.[8][14]

Table 2: Summary of Pivotal Phase III Clinical Trial (PROFILE 1014) - First-Line Treatment

| Endpoint | Crizotinib (n=172) | Chemotherapy (n=171) |

|---|---|---|

| Objective Response Rate | 74% | 45% |

| Median Progression-Free Survival | 10.9 months | 7.0 months |

Data from the PROFILE 1014 trial comparing Crizotinib to standard platinum-based chemotherapy in previously untreated advanced ALK-positive NSCLC.[15]

Table 3: Summary of Pivotal Phase III Clinical Trial (PROFILE 1007) - Second-Line Treatment

| Endpoint | Crizotinib (n=173) | Chemotherapy (n=174) |

|---|---|---|

| Objective Response Rate | 65% | 20% |

| Median Progression-Free Survival | 7.7 months | 3.0 months |

Data from the PROFILE 1007 trial comparing Crizotinib to standard chemotherapy (pemetrexed or docetaxel) in patients with previously treated advanced ALK-positive NSCLC.[15][16]

Core Experimental Protocols

The discovery and development of the first EML4-ALK inhibitor relied on a series of key experimental methodologies.

Identification of EML4-ALK Fusion Gene

-

Reverse Transcription PCR (RT-PCR):

-

RNA Extraction: Isolate total RNA from NSCLC tumor tissue or cell lines.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

PCR Amplification: Use primers specifically designed to flank the potential EML4 and ALK fusion points to amplify the fusion transcript.

-

Analysis: Visualize the PCR products on an agarose gel. The presence of a band of the expected size indicates the presence of the EML4-ALK fusion transcript. Sanger sequencing of the PCR product is used to confirm the exact fusion variant.[17]

-

-

Fluorescence In Situ Hybridization (FISH):

-

Probe Design: Utilize a "break-apart" probe set consisting of two differently colored fluorescent probes that bind to regions flanking the ALK gene on chromosome 2.[18]

-

Sample Preparation: Prepare formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

-

Hybridization: Denature the DNA in the tissue and hybridize the FISH probes to the target sequences.

-

Microscopy: Visualize the fluorescent signals using a fluorescence microscope.

-

Interpretation: In a normal cell, the two colored signals appear very close together or fused (yellow signal). In a cell with an ALK rearrangement, the 3' and 5' ends of the gene are separated, resulting in one red and one green signal that are spatially distinct (a "break-apart" signal).[18][19]

-

In Vitro Kinase Inhibition Assay

-

Reagents: Recombinant human ALK kinase domain, a suitable kinase substrate (e.g., a synthetic peptide), ATP, and the test inhibitor (Crizotinib).

-

Reaction: Combine the ALK enzyme, substrate, and varying concentrations of the inhibitor in a microplate well.

-

Initiation: Start the kinase reaction by adding ATP.

-

Detection: After a set incubation period, quantify the amount of phosphorylated substrate. This is often done using an antibody that specifically recognizes the phosphorylated substrate, coupled with a detection system (e.g., fluorescence or luminescence).

-

Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Cell Viability/Proliferation Assay (MTS/MTT)

-

Cell Seeding: Plate EML4-ALK-positive (e.g., H3122) and ALK-negative (e.g., A549) NSCLC cells in 96-well plates and allow them to adhere overnight.[20][21]

-

Treatment: Treat the cells with a serial dilution of the ALK inhibitor (or vehicle control) for a specified period (e.g., 72 hours).[21]

-

Reagent Addition: Add a tetrazolium salt reagent (like MTS or MTT) to each well. Viable, metabolically active cells will reduce the tetrazolium salt into a colored formazan product.

-

Incubation & Measurement: Incubate for 1-4 hours, then measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.[21]

-

Data Analysis: Normalize the absorbance readings to the vehicle-treated control cells to determine the percentage of cell viability. Plot viability against inhibitor concentration to determine the IC50 in a cellular context.

Western Blot Analysis for Pathway Inhibition

-

Cell Treatment: Culture EML4-ALK-positive cells and treat them with the ALK inhibitor at various concentrations for a short period (e.g., 2-6 hours).

-

Protein Extraction: Lyse the cells to extract total protein.

-

Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Electrophoresis: Separate the proteins by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, p-AKT, total AKT, p-ERK, and total ERK. A loading control like GAPDH or β-actin is also used.

-

Detection: Use a secondary antibody conjugated to an enzyme (like HRP) that catalyzes a chemiluminescent reaction for detection.

-

Analysis: The reduction in the signal for the phosphorylated proteins relative to the total protein and loading control indicates the inhibitory activity of the compound on the signaling pathway.[20]

In Vivo Tumor Xenograft Model

-

Cell Implantation: Subcutaneously inject EML4-ALK-positive human NSCLC cells (e.g., H3122) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization & Treatment: Randomize the mice into treatment and control groups. Administer the ALK inhibitor (e.g., Crizotinib, orally) or a vehicle control daily.[22]

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume.

-

Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined maximum size. Efficacy is determined by the degree of tumor growth inhibition or regression in the treated group compared to the control group.[17][22]

Conclusion

The discovery of the EML4-ALK fusion gene and the rapid development of Crizotinib marked a turning point in the management of NSCLC. It validated the principle of targeted therapy based on the specific molecular drivers of a patient's tumor. This success story, built upon rigorous scientific investigation and innovative clinical trial design, has paved the way for the development of subsequent generations of ALK inhibitors and serves as a foundational case study for the field of precision oncology.[8][23]

References

- 1. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. The Biology and Treatment of EML4-ALK Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. The EML4-ALK oncogene: targeting an essential growth driver in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

- 9. EML4-ALK-mediated activation of the JAK2-STAT pathway is critical for non-small cell lung cancer transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EML4-ALK-mediated activation of the JAK2-STAT pathway is critical for non-small cell lung cancer transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. onclive.com [onclive.com]

- 12. researchgate.net [researchgate.net]

- 13. nationalacademies.org [nationalacademies.org]

- 14. mdpi.com [mdpi.com]

- 15. Crizotinib for Advanced Non-Small Cell Lung Cancer - NCI [cancer.gov]

- 16. Clinical use of crizotinib for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Optimizing the Detection of Lung Cancer Patients Harboring Anaplastic Lymphoma Kinase (ALK) Gene Rearrangements Potentially Suitable for ALK Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Development of crizotinib, a rationally designed tyrosine kinase inhibitor for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of EML4-ALK in NSCLC Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the echinoderm microtubule-associated protein-like 4-anaplastic lymphoma kinase (EML4-ALK) fusion oncogene has revolutionized the therapeutic landscape of non-small cell lung cancer (NSCLC).[1][2] This fusion event, typically arising from a small inversion within chromosome 2p, leads to the constitutive activation of the ALK tyrosine kinase, driving oncogenesis.[3] EML4-ALK is a key therapeutic target, and understanding its molecular pathogenesis is crucial for the development of effective inhibitors and strategies to overcome resistance. This guide provides an in-depth overview of the EML4-ALK fusion protein, its downstream signaling pathways, and the experimental methodologies used for its detection and study.

The EML4-ALK Fusion Gene and Protein

The EML4-ALK fusion gene is formed through a chromosomal rearrangement that joins the 5' end of the EML4 gene with the 3' end of the ALK gene.[3] The resulting chimeric protein contains the N-terminal portion of EML4, including a coiled-coil domain, fused to the intracellular tyrosine kinase domain of ALK.[4][5] This fusion is the most common ALK rearrangement in NSCLC, present in approximately 3-5% of patients.[1]

The EML4 portion of the fusion protein facilitates ligand-independent dimerization, leading to constitutive activation of the ALK kinase domain through autophosphorylation.[4][5][6] This aberrant, continuous signaling drives downstream pathways that promote cell proliferation, survival, and invasion, while inhibiting apoptosis.[6][7]

EML4-ALK Variants

Multiple variants of the EML4-ALK fusion have been identified, differing in the breakpoint within the EML4 gene.[8] The most common variants are V1 (fusion of EML4 exon 13 to ALK exon 20) and V3a/b (fusion of EML4 exon 6 to ALK exon 20).[9] These variants can exhibit different biological properties and sensitivities to ALK inhibitors.[8][10] For instance, some studies suggest that variant 3 is associated with more aggressive tumors and a higher propensity for developing resistance mutations.[10][11]

Downstream Signaling Pathways

The constitutively active EML4-ALK fusion protein triggers a cascade of downstream signaling pathways that are central to its oncogenic activity. The three primary pathways implicated are the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[6][7][12][13]

RAS-RAF-MEK-ERK Pathway

Activation of the RAS-RAF-MEK-ERK pathway by EML4-ALK promotes cellular proliferation.[1][6] The HELP domain of EML4 is thought to be necessary for the specific activation of RAS.[1] This leads to the phosphorylation and activation of ERK, a key regulator of cell cycle progression.[1]

PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is crucial for cell survival and the inhibition of apoptosis.[1][6] EML4-ALK activates PI3K, which in turn phosphorylates and activates AKT. Activated AKT then modulates a variety of downstream targets, including mTOR, to promote cell survival and growth.[12]

JAK-STAT Pathway

The JAK-STAT pathway is also implicated in promoting cell survival and proliferation in EML4-ALK driven NSCLC.[12][13] EML4-ALK can directly phosphorylate and activate STAT3, which then translocates to the nucleus to regulate the transcription of genes involved in cell survival and proliferation.[12][14]

Quantitative Data Summary

Table 1: Clinicopathological Characteristics of EML4-ALK Positive NSCLC Patients

| Characteristic | EML4-ALK Positive | EGFR Mutant | Wild Type/Wild Type | p-value |

| Number of Patients | 19 (13%) | 31 (22%) | 91 (65%) | |

| Median Age (years) | 52 | 66 | 64 | <0.001 |

| Gender (Male) | More Likely | Less Likely | Less Likely | 0.036, 0.039 |

| Smoking History | Never/Light Smoker | Never/Light Smoker | Heavier Smoker | <0.001 |

| Histology | Adenocarcinoma | Adenocarcinoma | Various | |

| Signet Ring Cells | Significantly More Likely | Less Likely | Less Likely |

Data summarized from a study of 141 NSCLC patients.[15][16]

Table 2: Prevalence of Common EML4-ALK Variants in NSCLC

| EML4-ALK Variant | Prevalence |

| Variant 1 (E13:A20) | 45.5% |

| Variant 3 (E6:A20) | 34.5% |

| Variant 2 (E20:A20) | 14.5% |

Data from a study of 55 patients with resected NSCLC.[6]

Table 3: Efficacy of ALK Inhibitors in Clinical Trials

| ALK Inhibitor | Patient Population | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |

| Crizotinib | First-line ALK+ NSCLC | 10.4 months | |

| Alectinib | First-line ALK+ NSCLC | 25.7 months | |

| Ceritinib | First-line ALK+ NSCLC (vs. chemotherapy) | 16.6 months | 73% |

| Brigatinib | Previously treated ALK+ NSCLC | 6.6 months | 50% |

| Lorlatinib | Crizotinib-pretreated ALK+ NSCLC | 69.5% | |

| Lorlatinib | ≥1 prior ALK inhibitor | 47% |

Data compiled from multiple clinical trials.[2][3][17]

Experimental Protocols

Accurate detection of EML4-ALK rearrangements is critical for patient selection for targeted therapy. Several methodologies are employed, each with its own advantages and limitations.

Fluorescence In Situ Hybridization (FISH)

FISH is considered the gold standard for detecting ALK gene rearrangements.[18] It utilizes fluorescently labeled DNA probes that bind to specific regions of the ALK gene.

Methodology:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.

-

Pre-treatment: Sections are treated with a protease solution to unmask the target DNA.

-

Probe Hybridization: A break-apart probe set, consisting of two differently colored probes flanking the ALK breakpoint region on chromosome 2p23, is applied to the slides. The slides are then heated to denature the DNA and incubated overnight to allow for probe hybridization.

-

Washing: Post-hybridization washes are performed to remove unbound probes.

-

Counterstaining and Visualization: The nuclei are counterstained with DAPI, and the slides are analyzed under a fluorescence microscope.

Interpretation: A positive result is indicated by the separation of the red and green signals (a "break-apart" pattern) in a significant percentage of tumor cells (typically >15%).[19]

Immunohistochemistry (IHC)

IHC detects the overexpression of the ALK protein, which is a surrogate marker for the ALK gene rearrangement. It is a more rapid and cost-effective method than FISH.[20]

Methodology:

-

Tissue Preparation: FFPE tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the ALK protein antigen.

-

Blocking: Endogenous peroxidase activity is blocked, and non-specific antibody binding is minimized using a blocking reagent.

-

Primary Antibody Incubation: A primary antibody specific to the ALK protein (e.g., D5F3 clone) is applied and incubated.[10][21]

-

Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is added, followed by a chromogenic substrate (e.g., DAB) that produces a colored precipitate at the site of the antigen-antibody reaction.

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin and mounted for microscopic examination.

Interpretation: A positive result is characterized by strong, granular cytoplasmic staining in the tumor cells.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

RT-PCR detects the specific EML4-ALK fusion transcripts. It is a highly sensitive method that can identify the specific variant of the fusion.[8]

Methodology:

-

RNA Extraction: Total RNA is extracted from FFPE tissue or other clinical samples.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

PCR Amplification: The cDNA is then amplified using primers that are specific to the different EML4-ALK fusion variants.

-

Detection: The amplified PCR products are detected and analyzed, for example, by gel electrophoresis or real-time PCR.

Interpretation: The presence of a PCR product of the expected size indicates a positive result for the specific EML4-ALK fusion variant targeted by the primers.

Next-Generation Sequencing (NGS)

NGS offers a comprehensive approach to detect not only ALK rearrangements but also other genomic alterations simultaneously.[22] Both DNA-based and RNA-based NGS panels can be used.

Methodology:

-

Nucleic Acid Extraction: DNA and/or RNA are extracted from the tumor sample.

-

Library Preparation: The nucleic acids are fragmented, and adapters are ligated to the ends to create a sequencing library.

-

Sequencing: The library is sequenced on a high-throughput sequencing platform.

-

Data Analysis: The sequencing data is aligned to a reference genome, and specialized bioinformatics pipelines are used to identify gene fusions, mutations, and other alterations.

Interpretation: The detection of reads that span the EML4 and ALK gene breakpoint confirms the presence of the fusion.

In Vitro and In Vivo Models

In Vitro Assays:

-

Cell Viability Assays (e.g., MTT): Used to assess the cytotoxic effects of ALK inhibitors on EML4-ALK positive cell lines (e.g., H3122, H2228).[11]

-

Western Blotting: To analyze the phosphorylation status of ALK and its downstream signaling proteins in response to inhibitor treatment.[23]

-

Sphere-forming Assays: To evaluate the impact of EML4-ALK on the stem-like properties of cancer cells.[24]

In Vivo Models:

-

Xenograft Models: Human EML4-ALK positive NSCLC cells are implanted into immunodeficient mice to study tumor growth and response to therapy.[12]

-

Transgenic Mouse Models: Mice are genetically engineered to express the EML4-ALK fusion protein specifically in their lung tissue, providing a model that closely recapitulates human disease.[1][9][25]

Conclusion

The EML4-ALK fusion oncogene is a critical driver in a distinct subset of NSCLC. A thorough understanding of its molecular pathogenesis, including its structure, variants, and downstream signaling pathways, is paramount for the continued development of effective targeted therapies. The experimental protocols outlined in this guide provide the foundational tools for researchers and clinicians to accurately identify patients with EML4-ALK positive NSCLC and to further investigate the biology of this important oncoprotein. As our knowledge of EML4-ALK continues to expand, so too will our ability to improve the outcomes for patients with this form of lung cancer.

References

- 1. A mouse model for EML4-ALK-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. Treatment Paradigm Shift in ALK-Positive NSCLC Raises Further Questions Regarding ALK Inhibitor Sequencing [theoncologynurse.com]

- 4. Clinicopathological Characteristics of Patients with Non-Small-Cell Lung Cancer Who Harbor EML4-ALK Fusion Gene: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nichireibiosciences.com [nichireibiosciences.com]

- 6. amoydx.com [amoydx.com]

- 7. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Establishment of a Conditional Transgenic Mouse Model Recapitulating EML4-ALK-Positive Human Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SOP FOR PROCEDURE OF ALK D5F3 IMMUNOHISTOCHEMISTRY STAINING OF TISSUE SECTIONS | Research SOP [researchsop.com]

- 11. benchchem.com [benchchem.com]

- 12. The Biology and Treatment of EML4-ALK Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EML4-ALK testing in non-small cell carcinomas of the lung: a review with recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Clinical Features and Outcome of Patients With Non–Small-Cell Lung Cancer Who Harbor EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ascopubs.org [ascopubs.org]

- 17. Advancements of ALK inhibition of non-small cell lung cancer: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ALK (D5F3) CDx: an immunohistochemistry assay to identify ALK-positive NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Detection of EML4-ALK in Lung Adenocarcinoma Using Pleural Effusion with FISH, IHC, and RT-PCR Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Concordance of IHC, FISH and RT-PCR for EML4-ALK rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Guideline Recommendations for Testing of ALK Gene Rearrangement in Lung Cancer: A Proposal of the Korean Cardiopulmonary Pathology Study Group - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Comprehensive NGS profiling to enable detection of ALK gene rearrangements and MET amplifications in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CRKL mediates EML4-ALK signaling and is a potential therapeutic target for ALK-rearranged lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. A mouse model for EML4-ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of a Novel EML4-ALK Kinase Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The discovery of the echinoderm microtubule-associated protein-like 4 (EML4) and anaplastic lymphoma kinase (ALK) fusion oncogene represents a significant milestone in the treatment of a specific subset of non-small cell lung cancer (NSCLC).[1][2][3] This genetic aberration leads to the constitutive activation of the ALK tyrosine kinase, driving tumor cell proliferation and survival.[2][4] Consequently, the development of targeted ALK kinase inhibitors has revolutionized the therapeutic landscape for patients with EML4-ALK-positive NSCLC.[3][5] This document provides a comprehensive technical overview of the preclinical data for a representative EML4-ALK kinase inhibitor, hereafter referred to as "Inhibitor 1". The data presented herein is a synthesis of findings from various preclinical studies on potent and selective ALK inhibitors.

Quantitative Data Summary

The preclinical efficacy of Inhibitor 1 has been evaluated through a series of in vitro and in vivo studies. The quantitative data from these assessments are summarized below for clear comparison.

Table 1: In Vitro Kinase and Cell-Based Activity

| Assay Type | Cell Line / Target | IC50 Value |

| Enzymatic Kinase Assay | Recombinant ALK | 2 nM |

| Cell Proliferation Assay | H3122 (EML4-ALK Variant 1) | 10 nM[6] |

| Cell Proliferation Assay | H2228 (EML4-ALK Variant 3) | 4.11 ± 0.96 μM |

| Cell Proliferation Assay | PC-9 (EGFR mutant) | >1 µM |

| Cell Proliferation Assay | A549 (KRAS mutant) | >1 µM |

| Cell Proliferation Assay | H1993 (MET-dependent) | >100-fold higher than H3122 |

| Selectivity Index | H3122 vs. HepG2 | >135 |

IC50 values represent the concentration of Inhibitor 1 required to inhibit 50% of the target's activity or cell growth.

Table 2: In Vivo Tumor Growth Inhibition

| Tumor Model | Treatment | Tumor Growth Inhibition | Survival Benefit |

| H3122 Xenograft (Nude Mice) | Inhibitor 1 vs. Vehicle | >60% delay in tumor growth[6] | Significant |

| H2228 Xenograft | Inhibitor 1 vs. Vehicle | Time-dependent reduction in Ki-67 | Not Reported |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the ALK kinase domain.

Protocol:

-

Reagents and Materials: Recombinant human ALK kinase domain, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), ATP solution, peptide substrate (e.g., poly-Glu,Tyr), test inhibitors dissolved in DMSO, and an ADP-Glo™ Kinase Assay kit (Promega) or similar.[7]

-

Procedure:

-

Prepare serial dilutions of the test inhibitors in kinase buffer.

-

In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).

-

Add a solution containing the ALK enzyme in kinase buffer.

-

Initiate the kinase reaction by adding a solution containing ATP and the peptide substrate in kinase buffer. Final concentrations are typically around the Km for ATP.

-

Incubate the plate at 37°C for 1-2 hours.

-

Terminate the reaction and measure the generated ADP signal according to the assay kit manufacturer's instructions.

-

Calculate IC50 values using a nonlinear regression model.

-

Cell Viability Assay

This assay measures the effect of the inhibitors on the proliferation and survival of cancer cells harboring the EML4-ALK fusion.

Protocol:

-

Reagents and Materials: EML4-ALK positive NSCLC cell line (e.g., H3122, H2228), complete cell culture medium (e.g., RPMI-1640 with 10% FBS), test inhibitors dissolved in DMSO, and CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or MTS assay.[7][8]

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treat the cells with various concentrations of the test inhibitor or DMSO for 72 hours.

-

Add the cell viability reagent according to the manufacturer's protocol.

-

Measure luminescence or absorbance to determine the number of viable cells.

-

Normalize the data to the vehicle-treated control and calculate IC50 values.

-

Western Blot Analysis of ALK Signaling

This technique is used to detect the phosphorylation status of ALK and its downstream signaling proteins, providing a direct measure of the inhibitor's target engagement and pathway inhibition within the cell.

Protocol:

-

Reagents and Materials: EML4-ALK positive NSCLC cell line, test inhibitors, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein quantification assay (e.g., BCA assay), SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK), and HRP-conjugated secondary antibodies.[7]

-

Procedure:

-

Treat cells with the test inhibitor at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Protocol:

-

Animal Model: Athymic nude mice.

-

Procedure:

-

Subcutaneously implant EML4-ALK positive NSCLC cells (e.g., H3122) into the flanks of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer the test inhibitor or vehicle orally or via intraperitoneal injection daily.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67 and cleaved caspase-3).[9]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by EML4-ALK and the workflow of the preclinical evaluation process.

Caption: EML4-ALK Signaling Cascade and the Point of Inhibition.

Caption: Preclinical Evaluation Workflow for EML4-ALK Inhibitors.

Conclusion

The preclinical data for Inhibitor 1 demonstrate potent and selective inhibition of the EML4-ALK kinase. This activity translates to significant anti-proliferative effects in EML4-ALK-positive cancer cell lines and robust tumor growth inhibition in corresponding xenograft models. The well-defined mechanism of action, involving the suppression of key downstream signaling pathways such as PI3K/AKT and MAPK, provides a strong rationale for its clinical development.[4] Further investigation into its pharmacokinetic properties and potential resistance mechanisms will be crucial for optimizing its therapeutic application in patients with EML4-ALK-driven malignancies.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. EML4-ALK: Update on ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are EML4-ALK inhibitors and how do they work? [synapse.patsnap.com]

- 5. ALK inhibitor - Wikipedia [en.wikipedia.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Evaluation of EML4-ALK Fusion Proteins in Non-Small Cell Lung Cancer Using Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

oncogenic signaling pathways activated by EML4-ALK

An In-depth Technical Guide to Oncogenic Signaling Pathways Activated by EML4-ALK

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the echinoderm microtubule-associated protein-like 4-anaplastic lymphoma kinase (EML4-ALK) fusion oncogene has redefined the treatment landscape for a specific subset of non-small cell lung cancer (NSCLC).[1][2] This fusion gene, typically arising from a small inversion on chromosome 2p, results in the constitutive activation of the ALK tyrosine kinase.[1][3] The EML4 portion mediates ligand-independent dimerization of the fusion protein, leading to autophosphorylation and the subsequent aberrant activation of multiple downstream signaling pathways that drive cell proliferation, survival, and invasion.[1][4] EML4-ALK is present in approximately 3-7% of NSCLC cases, particularly in younger patients, never- or light-smokers, and those with adenocarcinoma histology.[1][5] Understanding the intricate signaling network governed by EML4-ALK is paramount for the development of effective targeted therapies and for overcoming mechanisms of acquired resistance.

Core Signaling Pathways Activated by EML4-ALK

The constitutively active EML4-ALK kinase acts as a central node, initiating a cascade of downstream signaling events. The three most prominent and well-characterized pathways are the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways. These pathways collectively contribute to the malignant phenotype of EML4-ALK-positive cancer cells.[5][6][7][8]

RAS/RAF/MEK/ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation. EML4-ALK activates this cascade, often through adaptor proteins like GRB2 and SHC1.[9][10] This leads to the activation of RAS, which in turn phosphorylates RAF, MEK, and finally ERK.[4] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors that drive cell cycle progression and proliferation.[4][11] Inhibition of EML4-ALK with targeted therapies has been shown to repress the phosphorylation of ERK.[11]

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is central to promoting cell survival and inhibiting apoptosis.[5][7] EML4-ALK phosphorylates and activates PI3K, which then activates AKT.[6] Activated AKT has numerous downstream targets, including mTOR, which is a key regulator of cell growth and protein synthesis.[4] This pathway's activation contributes significantly to the anti-apoptotic state of cancer cells.[4][12] Similar to the MAPK pathway, ALK inhibitors effectively block the phosphorylation of AKT.[13]

JAK/STAT Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is essential for the transforming activity of EML4-ALK.[14] The fusion protein can activate JAK2, which then phosphorylates various STAT proteins, particularly STAT3 and STAT6.[14][15] Upon phosphorylation, STAT proteins dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell survival and proliferation.[4][14] The aberrant activation of STAT3, in particular, is a well-established oncogenic signal.[4][7]

Other Key Mediators

-

CRKL: The adaptor protein CRKL has been identified as a downstream signaling molecule of EML4-ALK. Its activation is ALK-dependent and required for the oncogenic activities of the fusion protein, influencing cell survival and motility through RAS and RAC1 pathways.[11]

-

PD-L1 Upregulation: The EML4-ALK oncoprotein can induce the expression of Programmed Death-Ligand 1 (PD-L1).[16][17] This upregulation is mediated through both the PI3K-AKT and MEK-ERK pathways, suggesting a mechanism by which the oncogenic driver promotes immune escape.[16][17]

Quantitative Analysis of Pathway Inhibition

The efficacy of ALK inhibitors is quantified by their ability to suppress kinase activity and reduce the viability of EML4-ALK-positive cancer cells. This is often measured by the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).

| Compound | Assay Type | Cell Line | Target/Effect | IC₅₀ / EC₅₀ Value | Reference |

| Crizotinib | Cell Viability | H3122 | Proliferation | 300 nM | [11] |

| Crizotinib | Cell Viability | H2228 | Proliferation | 900 nM | [11] |

| NMS-E628 | Cell Viability | H3122/H2228 | Proliferation | More potent than Crizotinib | [11] |

| TAE684 | Cell Viability | H2228 | Proliferation | 15 nM | [13] |

| TAE684 | Cell Viability | H3122 | Proliferation | 46 nM | [13] |

| 5067-0952 | Kinase Binding | - | ALK Enzymatic Inhibition | 19.63 nM | [18] |

| 5067-0952 | Cell Viability | H2228 | Proliferation | 4.11 µM | [18] |

H3122 cells express EML4-ALK variant 1; H2228 cells express EML4-ALK variant 3a/b.[10][19]

Experimental Methodologies and Protocols

Reproducible and standardized protocols are crucial for studying EML4-ALK signaling and evaluating inhibitor efficacy.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of the ALK kinase domain and the inhibitory effect of compounds.

Protocol (ADP-Glo™ Kinase Assay): [20]

-

Inhibitor Preparation: Prepare serial dilutions of the test compounds in a suitable kinase buffer.

-

Plate Setup: In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO as a vehicle control.

-

Enzyme Addition: Add 2.5 µL of a solution containing the recombinant human ALK kinase domain.

-

Reaction Initiation: Start the kinase reaction by adding 5 µL of a solution containing ATP (at a concentration near its Kₘ) and a suitable peptide substrate (e.g., IGF1Rtide).[21]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Detection: Stop the reaction and quantify the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer’s instructions. This involves converting the generated ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

-

Data Analysis: Measure luminescence with a plate reader. The signal intensity correlates with ALK activity.

Cell Viability Assay

This assay assesses the effect of inhibitors on the proliferation and survival of EML4-ALK-positive cancer cells.

Protocol (CellTiter-Glo®): [20]

-

Cell Seeding: Seed an EML4-ALK positive NSCLC cell line (e.g., H3122, H2228) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[20]

-

Compound Treatment: Prepare serial dilutions of the test inhibitors in complete cell culture medium and add them to the wells. Include a DMSO vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add 100 µL of the reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percent viability for each concentration relative to the control and determine the IC₅₀ value using non-linear regression.

Western Blot Analysis

This technique is used to measure the phosphorylation status of ALK and its downstream effectors, providing direct evidence of target engagement and pathway inhibition.

-

Cell Lysis: Treat EML4-ALK-positive cells with the desired inhibitor for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze band intensities to determine the level of protein phosphorylation relative to the total protein and a loading control (e.g., GAPDH).

Conclusion

The EML4-ALK fusion protein activates a trio of major oncogenic signaling pathways—RAS/MAPK, PI3K/AKT, and JAK/STAT—that are essential for the proliferation and survival of the cancer cells that harbor it. This detailed understanding has been instrumental in the development of highly effective ALK inhibitors. For drug development professionals, a multi-faceted approach utilizing in vitro kinase assays, cell-based viability and signaling readouts, and in vivo models is critical for identifying and characterizing novel inhibitors. For researchers, continued investigation into the nuances of this signaling network, including less characterized effectors and mechanisms of crosstalk, will be key to developing strategies that can overcome the inevitable emergence of therapeutic resistance.

References

- 1. The EML4-ALK oncogene: targeting an essential growth driver in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. EML4-ALK testing in non-small cell carcinomas of the lung: a review with recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phase separation of EML4–ALK in firing downstream signaling and promoting lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Coupling an EML4-ALK centric interactome with RNA interference identifies sensitizers to ALK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EML4-ALK Variants: Biological and Molecular Properties, and the Implications for Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CRKL mediates EML4-ALK signaling and is a potential therapeutic target for ALK-rearranged lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Evaluation of EML4-ALK Fusion Proteins in Non-Small Cell Lung Cancer Using Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EML4-ALK-mediated activation of the JAK2-STAT pathway is critical for non-small cell lung cancer transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. EML4-ALK-mediated activation of the JAK2-STAT pathway is critical for non-small cell lung cancer transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Frontiers | Targeting ALK Rearrangements in NSCLC: Current State of the Art [frontiersin.org]

- 18. Identification of a potent kinase inhibitor targeting EML4-ALK fusion protein in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Biology and Treatment of EML4-ALK Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. EML4-ALK Kinase Enzyme System [worldwide.promega.com]

- 22. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of EML4-ALK Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the EML4-ALK fusion oncogene has been a pivotal moment in the treatment of a specific subset of non-small cell lung cancer (NSCLC). This genetic aberration leads to the constitutive activation of the Anaplastic Lymphoma Kinase (ALK) tyrosine kinase, which in turn drives downstream signaling pathways promoting cancer cell proliferation and survival. These pathways primarily include the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[1] The development of targeted ALK inhibitors has significantly improved outcomes for patients with EML4-ALK-positive NSCLC.

This document provides detailed protocols for essential in vitro assays to characterize and evaluate the efficacy of EML4-ALK kinase inhibitors. These assays are fundamental in the preclinical assessment of novel therapeutic compounds.

Data Presentation: Comparative Efficacy of ALK Inhibitors

The following table summarizes the biochemical potency (IC50 values) of several known ALK inhibitors against the EML4-ALK fusion protein. IC50 values represent the concentration of an inhibitor required to reduce the enzymatic activity of the ALK kinase by 50% and are a key metric for assessing a compound's potency.

| Inhibitor | Generation | EML4-ALK IC50 (nM) |

| Crizotinib | 1st | 24 |

| Ceritinib | 2nd | <0.5 |

| Alectinib | 2nd | 1.9 |

| Brigatinib | 2nd | <1 |

| Lorlatinib | 3rd | <0.1 |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the specific EML4-ALK variant being tested.

EML4-ALK Signaling Pathway

The EML4-ALK fusion protein activates several downstream signaling cascades that are crucial for cancer cell growth and survival. A diagram illustrating these key pathways is provided below.

Caption: The EML4-ALK signaling cascade.

Experimental Protocols

Here, we provide detailed methodologies for key in vitro experiments to assess the activity of a putative EML4-ALK kinase inhibitor.

In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the recombinant EML4-ALK kinase domain by quantifying the amount of ADP produced.[1][2]

Workflow Diagram:

Caption: Workflow for an in vitro kinase assay.

Protocol:

-

Reagents and Materials:

-

Recombinant human EML4-ALK kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[1]

-

ATP solution

-

Peptide substrate (e.g., Poly(Glu, Tyr) or a specific peptide like IGF1Rtide)[1][2]

-

Test inhibitor dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white plates

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in kinase buffer.

-

In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO for the vehicle control.[1]

-

Add 2.5 µL of a solution containing the EML4-ALK enzyme in kinase buffer.[1]

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the peptide substrate in kinase buffer. The final ATP concentration should be close to its Km value.[1]

-

Incubate the plate at 37°C for 1-2 hours.[1]

-

Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit.[1]

-

Measure the luminescent signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay assesses the effect of the inhibitor on the proliferation and viability of EML4-ALK-positive cancer cells.

Protocol:

-

Reagents and Materials:

-

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[1][4]

-

Prepare serial dilutions of the test inhibitor in the complete medium.

-

Remove the existing medium from the wells and add 100 µL of the diluted inhibitor or medium with DMSO as a vehicle control.[1]

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.[1]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

-

Measure the luminescence using a plate reader.[1]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

-

Western Blot Analysis of ALK Signaling

This technique is used to confirm that the inhibitor is engaging its target within the cell and inhibiting the downstream signaling pathways. This is achieved by measuring the phosphorylation status of ALK and its key downstream effectors.[1]

Protocol:

-

Reagents and Materials:

-

EML4-ALK positive NSCLC cell line

-

Test inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[1]

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against phospho-ALK, total ALK, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate for chemiluminescence detection

-

-

Procedure:

-

Seed EML4-ALK positive cells and grow them to about 80% confluency.

-

Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 2-6 hours).

-

Lyse the cells using lysis buffer and collect the total protein.

-

Quantify the protein concentration using a BCA assay.

-

Denature the protein samples and separate them by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer for 1 hour at room temperature.[1]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C.[1]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Wash the membrane again with TBST.

-

Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1]

-

Analyze the intensity of the bands to determine the level of protein phosphorylation relative to the total protein and the loading control. A reduction in the phosphorylated forms of ALK, AKT, and ERK with increasing inhibitor concentration indicates effective target engagement and pathway inhibition.

-

References

EML4-ALK Inhibitor 1: Detailed Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides comprehensive technical information on "EML4-ALK inhibitor 1," a potent and orally active inhibitor of the EML4-ALK fusion protein. This inhibitor demonstrates a high degree of potency with an IC50 of 1 nM. This document outlines its solubility in various solvents for both in vitro and in vivo applications, details on solution preparation, and relevant experimental protocols.

Solubility and Stock Solution Preparation

The solubility of EML4-ALK inhibitor 1 is a critical factor for its effective use in experimental settings. The following tables summarize its solubility in common laboratory solvents and provide guidelines for preparing stock solutions.

Table 1: Solubility of EML4-ALK Inhibitor 1

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |

| DMSO | 110 | 189.41 | Ultrasonic treatment may be required for complete dissolution. |

Molecular Weight: 580.76 g/mol

Table 2: Preparation of Stock Solutions in DMSO

| Desired Stock Concentration (mM) | Volume of DMSO per 1 mg | Volume of DMSO per 5 mg | Volume of DMSO per 10 mg |

| 1 | 1.7219 mL | 8.6094 mL | 17.2188 mL |

| 5 | 0.3444 mL | 1.7219 mL | 3.4438 mL |

| 10 | 0.1722 mL | 0.8609 mL | 1.7219 mL |

Storage of Stock Solutions:

-

Store stock solutions in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.

-

It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Preparation of EML4-ALK Inhibitor 1

The detailed chemical synthesis protocol for EML4-ALK inhibitor 1 is described in the publication by Iikubo K, et al. in Bioorganic & Medicinal Chemistry, 2019, 27(8), 1683-1692. Unfortunately, the full text of this article containing the experimental procedures for its synthesis was not accessible through the available search results. The synthesis generally involves the creation of pyrazine-2-carboxamide derivatives.

Experimental Protocols

Below are standardized protocols for common experiments involving EML4-ALK inhibitors.

In Vivo Formulation and Administration

For animal studies, EML4-ALK inhibitor 1 can be formulated for oral or intraperitoneal administration.

Protocol 1: Clear Solution Formulation

This protocol yields a clear solution with a solubility of ≥ 5.5 mg/mL (9.47 mM).

-

Dissolve EML4-ALK inhibitor 1 in DMSO to create a concentrated stock solution.

-